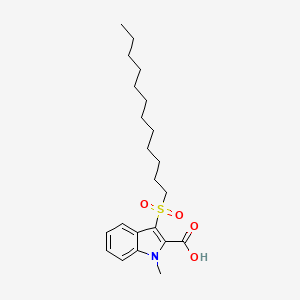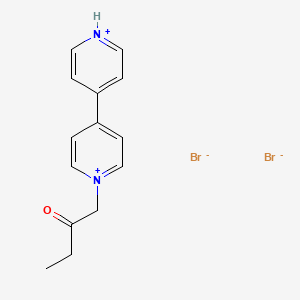![molecular formula C13H17NO2 B12586778 Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate CAS No. 647018-73-3](/img/structure/B12586778.png)
Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a methyl group, a phenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with N-methyl-N-phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylamino)acetate
- Ethanol, 2-[methyl(phenylmethyl)amino]
Uniqueness
Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
647018-73-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-[(N-methylanilino)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11(2)10-14(3)12-8-6-5-7-9-12/h5-9H,2,4,10H2,1,3H3 |
InChI Key |
RGZQQRNPSMIUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


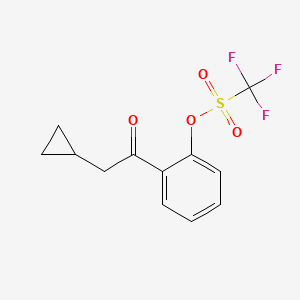

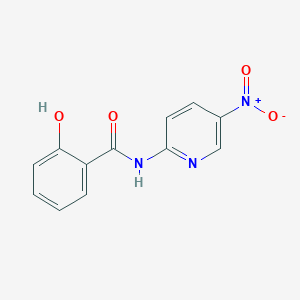
![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)
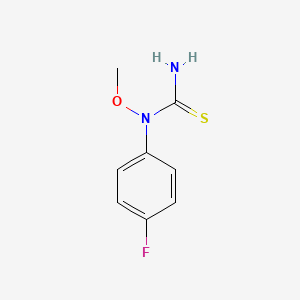
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)



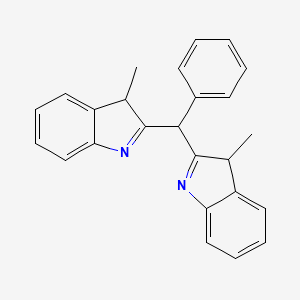
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
